S-(+)-N-Trifluoroacetodidemethyl Citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used for treating depression and anxiety disorders. This compound is characterized by the addition of a trifluoroacetyl group and the removal of two methyl groups from the citalopram structure. The S enantiomer is particularly noted for its antidepressant effects, differentiating it from the R enantiomer which has lesser pharmacological activity.
S-(+)-N-Trifluoroacetodidemethyl Citalopram falls under the category of psychoactive substances, specifically SSRIs. It is classified as a chemical compound with potential applications in treating mood disorders due to its serotonergic activity.
The synthesis of S-(+)-N-Trifluoroacetodidemethyl Citalopram involves several key steps, typically starting from citalopram or its derivatives. The general synthetic route includes:
The synthesis can be performed under mild conditions, typically using solvents like toluene or dimethylformamide, with temperatures ranging from 20°C to reflux conditions . The reaction pH is maintained above 4 to ensure optimal yields.
The molecular formula for S-(+)-N-Trifluoroacetodidemethyl Citalopram is . Its structure features a trifluoroacetyl group attached to the nitrogen atom, along with a modified aromatic system derived from citalopram.
S-(+)-N-Trifluoroacetodidemethyl Citalopram can participate in various chemical reactions typical for amines and aromatic compounds:
The acylation process typically involves the use of an acid chloride or anhydride in organic solvents, while reduction can be achieved using reagents such as lithium aluminum hydride or borane .
S-(+)-N-Trifluoroacetodidemethyl Citalopram operates primarily as a selective serotonin reuptake inhibitor. It enhances serotonergic neurotransmission by inhibiting the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft.
S-(+)-N-Trifluoroacetodidemethyl Citalopram has potential applications in scientific research focused on mood disorders. Its role as an SSRI makes it relevant for studies investigating serotonergic mechanisms in depression and anxiety treatments.
Additionally, it may serve as a reference standard in pharmaceutical quality control and research settings where citalopram-related compounds are being studied for their pharmacological properties .
S-(+)-N-Trifluoroacetodidemethyl Citalopram is a chiral metabolite derivative of the antidepressant drug citalopram. Its systematic IUPAC name is (S)-1-(4-Fluorophenyl)-1-(3-(trifluoroacetamido)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile. The compound features a defined stereocenter at the carbon atom adjacent to the fluorophenyl group, corresponding to the S-configuration. This absolute configuration is critical as it originates from the pharmacologically active S-enantiomer of citalopram, which exhibits selective serotonin reuptake inhibition [5] [2]. The trifluoroacetamide moiety replaces both methyl groups of the parent compound’s dimethylamino functionality, introducing a polar carbonyl group and a highly electronegative trifluoromethyl group. This structural modification significantly alters the molecule’s electronic distribution and steric profile compared to citalopram or desmethylcitalopram metabolites [1] [3].
The molecular formula of S-(+)-N-Trifluoroacetodidemethyl Citalopram is C₂₀H₁₆F₄N₂O₂, with a molecular weight of 392.35 g/mol [1] [3] [4]. This represents a distinct reduction in carbon and hydrogen content compared to citalopram (C₂₀H₂₁FN₂O, MW: 324.39 g/mol) due to the removal of two methyl groups and the addition of a trifluoroacetyl group. The introduction of three fluorine atoms increases the molecular weight significantly despite the lower carbon count. The comparative analysis highlights substantial changes in elemental composition:
Table 1: Comparative Molecular Features
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences from Citalopram |
---|---|---|---|
Citalopram (Parent) | C₂₀H₂₁FN₂O | 324.39 | Baseline structure |
Didemethylcitalopram (Metabolite) | C₁₈H₁₇FN₂O | 296.34 | Loss of two methyl groups (-CH₃ x2) |
S-(+)-N-Trifluoroacetodidemethyl Citalopram | C₂₀H₁₆F₄N₂O₂ | 392.35 | Didemethylation + Trifluoroacetylation (+COCF₃) |
The trifluoroacetylation increases molecular weight by ~96 g/mol over the didemethylated intermediate and introduces significant polarity and electronegativity [1] [5].
The trifluoroacetyl modification profoundly impacts physicochemical behavior:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis in deuterated solvents reveals characteristic signals reflecting the asymmetric environment induced by the S-configuration and inclusion effects. Key proton resonances include [2]:
Table 2: Characteristic NMR Chemical Shifts (Key Protons)
Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
Phthalane H-7 (ortho to CN) | ~7.85 | dd | Coupled to H-6, J~8 Hz |
Fluorophenyl ortho to F | ~7.10 | m | ⁴J coupling to F (~5 Hz) |
-O-CH₂- (diastereotopic) | 4.85, 5.05 | d, d | Geminal coupling (~12 Hz) |
-N-CH₂-CH₂-CH₂- (α to N) | ~3.45 | t | Vicinal coupling (~7 Hz) |
-NH-COCF₃ | ~9.20 | t (br) | Exchangeable, broadened |
Mass Spectrometry (MS):High-resolution ESI-MS shows a characteristic [M+H]⁺ peak at m/z 393.12 (calc. for C₂₀H₁₇F₄N₂O₂⁺: 393.12). Major fragments include:
X-Ray Diffraction (XRD):While single-crystal XRD data for this specific derivative is absent in the provided sources, the structural similarity to citalopram analogs suggests a folded conformation where the trifluoroacetamide group may orient perpendicular to the isobenzofuran plane. Computational modeling predicts intermolecular hydrogen bonding involving the carbonyl oxygen stabilizing crystal packing [2].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0